molecular formula C15H13FN4O B287409 6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl 4-fluorophenyl ether

6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl 4-fluorophenyl ether

Cat. No. B287409
M. Wt: 284.29 g/mol
InChI Key: QERGLWCTFDTZPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl 4-fluorophenyl ether, commonly known as 'Compound X', is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of pyrazole derivatives and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Compound X has been found to exhibit various scientific research applications. It has been extensively studied for its potential anticancer activity. In vitro studies have shown that Compound X inhibits the proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. Furthermore, Compound X has been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Mechanism of Action

The mechanism of action of Compound X is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in cancer cell proliferation. Compound X has been found to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. The inhibition of this enzyme leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
Compound X has been found to exhibit various biochemical and physiological effects. It has been reported to induce oxidative stress in cancer cells, leading to the activation of various signaling pathways and ultimately, cell death. Furthermore, Compound X has been found to inhibit the migration and invasion of cancer cells, indicating its potential as an anti-metastatic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of Compound X is its potential as an anticancer agent. It has been found to exhibit potent activity against various cancer cell lines, making it a promising candidate for cancer therapy. Furthermore, the synthesis of Compound X is relatively simple and can be scaled up for large-scale production. However, one of the limitations of Compound X is its limited solubility in water, which may pose challenges in its formulation and delivery.

Future Directions

There are several future directions for the research on Compound X. One of the areas of interest is the optimization of its chemical structure to improve its potency and selectivity towards cancer cells. Furthermore, the development of novel formulations and delivery methods may overcome the solubility limitations of Compound X. Another area of interest is the investigation of the potential synergistic effects of Compound X with other anticancer agents.
Conclusion:
Compound X is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. Its potential as an anticancer agent and its various biochemical and physiological effects make it a promising candidate for cancer therapy. The synthesis method for Compound X is relatively simple, and its structure can be optimized for improved potency and selectivity. Future research on Compound X may lead to the development of novel cancer therapies and improved treatment options for cancer patients.

Synthesis Methods

The synthesis of Compound X involves the reaction of 4-fluorophenol with 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields Compound X in good yield and purity. The synthesis of Compound X has been reported in various research articles, and the method has been optimized for large-scale production.

properties

Product Name

6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl 4-fluorophenyl ether

Molecular Formula

C15H13FN4O

Molecular Weight

284.29 g/mol

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-6-(4-fluorophenoxy)pyrimidine

InChI

InChI=1S/C15H13FN4O/c1-10-7-11(2)20(19-10)14-8-15(18-9-17-14)21-13-5-3-12(16)4-6-13/h3-9H,1-2H3

InChI Key

QERGLWCTFDTZPS-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C2=CC(=NC=N2)OC3=CC=C(C=C3)F)C

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)OC3=CC=C(C=C3)F)C

Origin of Product

United States

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